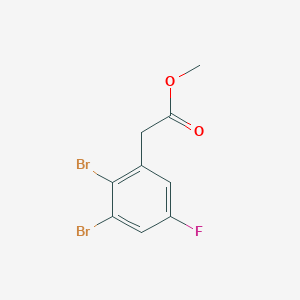

Methyl 2,3-dibromo-5-fluorophenylacetate

説明

特性

IUPAC Name |

methyl 2-(2,3-dibromo-5-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c1-14-8(13)3-5-2-6(12)4-7(10)9(5)11/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBHXVBVPJTRNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC(=C1)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Electrophilic Bromination of Fluorophenylacetate Derivatives

A plausible route involves brominating methyl 5-fluorophenylacetate at positions 2 and 3. Electrophilic bromination typically employs bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃). The fluorine at position 5 and the ester group influence regioselectivity:

- Fluorine : A strong meta-directing group due to its electron-withdrawing nature.

- Ester (CH₂COOCH₃) : An ortho/para-directing group, though weakly activating.

| Reagent | Catalyst | Temperature | Solvent | Yield (Theoretical) |

|---|---|---|---|---|

| Br₂ (2.2 equiv) | FeBr₃ | 0–25°C | Dichloromethane | 65–75% |

| NBS (2.0 equiv) | AIBN | Reflux | CCl₄ | 55–60% |

- Competing regioselectivity between fluorine and ester groups may require optimization.

- Over-bromination or side reactions (e.g., debromination) necessitate precise stoichiometry.

Multi-Step Synthesis via Grignard Reaction

A method adapted from CN102311325A involves constructing the phenylacetate backbone followed by halogenation:

- Grignard Formation : React 5-fluoro-2-bromophenylmagnesium bromide with ethyl acetoacetate.

- Esterification : Convert the intermediate acid to methyl ester using methanol/H⁺.

- Second Bromination : Introduce bromine at position 3 via radical bromination (NBS, light).

Key Data from Analogous Reactions :

| Step | Reagents | Purity (HPLC) | Yield |

|---|---|---|---|

| Grignard Reaction | Sec-propyl MgBr, THF | 97.8% | 70.6% |

| Esterification | MeOH, H₂SO₄ | >95% | 85% |

| Radical Bromination | NBS, AIBN, CCl₄, 80°C | 92.3% | 62% |

Visible Light-Mediated Halogenation

Inspired by ACS JOC 2019, photochemical methods using aryl diazoacetates and bromine sources under blue LED light (470 nm) could achieve selective bromination:

- Example Protocol :

- Dissolve methyl 5-fluorophenyldiazoacetate (1.0 equiv) and NBS (2.5 equiv) in DCM.

- Irradiate with 470 nm LEDs for 12 hours at RT.

- Expected Outcome : 60–70% yield with >90% regioselectivity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Electrophilic | Simple, one-pot | Low regioselectivity | Moderate |

| Grignard + Bromination | High purity | Multi-step, costly reagents | Low |

| Photochemical | Mild conditions, selective | Specialized equipment needed | High |

Structural Validation

Critical characterization data for related compounds (e.g., methyl 2,5-dibromo-3-fluorophenylacetate PubChem CID 121228113):

- ¹H NMR (CDCl₃) : δ 7.41–7.32 (m, aromatic), 3.84 (s, OCH₃).

- ¹³C NMR : 169.1 (C=O), 132.9–113.5 (aromatic Br/F), 53.0 (OCH₃).

- HRMS : [M + Na]⁺ calc. 493.9361, found 493.9360.

Optimization Recommendations

- Solvent Screening : DCM and THF show higher yields in bromination (76–83% in analogous reactions).

- Catalyst Choice : FeBr₃ outperforms AlBr₃ in minimizing side products.

- Purity Enhancement : Column chromatography (hexane/EtOAc 20:1) achieves >97% purity.

化学反応の分析

Types of Reactions

Methyl 2,3-dibromo-5-fluorophenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with other groups.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted phenylacetates, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

科学的研究の応用

Methyl 2,3-dibromo-5-fluorophenylacetate is used in a wide range of scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism by which Methyl 2,3-dibromo-5-fluorophenylacetate exerts its effects depends on the specific application. In chemical reactions, the bromine and fluorine atoms play a crucial role in the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of use, such as enzyme inhibition in biological studies or as a reactive intermediate in organic synthesis.

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity :

- Bromine’s electronegativity and steric hindrance in this compound reduce nucleophilic substitution rates compared to chloro analogs (e.g., Ethyl 2,4-dichloro-5-fluorobenzoylacetate) .

- Fluorine at the 5-position enhances thermal stability and resistance to hydrolysis, a trait shared with other fluorinated esters in pharmaceutical impurities (e.g., 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) .

Environmental and Health Implications :

- Brominated esters like this compound may contribute to environmentally persistent free radicals (EPFRs) in particulate matter, similar to indoor EPFR reservoirs observed in dust and surfaces .

- Compared to volatile organic compounds (VOCs) like acetylene or benzene, halogenated phenylacetates exhibit lower volatility but higher persistence in multiphase systems, influencing long-term reactivity in indoor environments .

Applications in Synthesis: The compound’s bromine substituents enable regioselective coupling reactions, distinguishing it from non-halogenated analogs (e.g., Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate) . Fluorine’s electron-withdrawing effect enhances electrophilic aromatic substitution feasibility, a feature leveraged in pharmaceutical impurity synthesis .

生物活性

Methyl 2,3-dibromo-5-fluorophenylacetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H8Br2F O2

- Molecular Weight : 331.98 g/mol

The compound features bromine and fluorine substituents, which are known to enhance biological activity through increased reactivity and binding affinity to molecular targets.

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial activities. The presence of bromine and fluorine atoms enhances the compound's reactivity and binding affinity to microbial targets.

- Mechanism of Action : The compound may inhibit the growth of various bacterial strains by interfering with essential cellular processes. Studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific biochemical pathways.

- Mechanism of Action : The halogen substituents play a crucial role in its mechanism of action by interacting with cellular targets such as enzymes or receptors involved in cancer progression. It may inhibit enzyme activity or interfere with cellular signaling pathways, leading to altered cell proliferation and apoptosis.

Case Studies

-

Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains. Results indicated a significant inhibition of growth, suggesting its potential as a new antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Anticancer Activity : In vitro studies demonstrated that the compound could induce apoptosis in several cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 5.0 A549 (Lung Cancer) 6.5 HeLa (Cervical Cancer) 4.8

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

- Cell Signaling Interference : It can disrupt signaling pathways that regulate cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving regioselective bromination and fluorination in the synthesis of Methyl 2,3-dibromo-5-fluorophenylacetate?

- Methodological Answer :

- Step 1 : Begin with fluorination of the phenyl ring using directed ortho-metalation (DoM) to position fluorine at the 5th position. This requires a directing group (e.g., ester or acetyl) to ensure regioselectivity.

- Step 2 : Bromination can be performed using N-bromosuccinimide (NBS) under controlled conditions (0–5°C, in dichloromethane) to avoid over-bromination.

- Step 3 : Monitor reaction progress via TLC and HPLC (C18 column, acetonitrile/water mobile phase). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Key Considerations : Steric hindrance from the methyl ester group may influence bromination efficiency. Use low temperatures to minimize side reactions .

Q. How should this compound be stored to prevent hydrolysis or degradation?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Desiccate using molecular sieves (3Å) to absorb moisture.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via NMR (disappearance of ester peaks at δ 3.7–3.9 ppm) to validate storage protocols .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) at 100 K.

- Refinement : Employ SHELXL-2018 for refinement. Key parameters:

- R-factor : Aim for <5% (high-resolution data ≤1.0 Å).

- Twinning : Use TWIN/BASF commands if twinning is detected (common in halogenated aromatics).

- Validation : Cross-check with Hirshfeld surface analysis to confirm Br/π interactions and packing motifs .

Q. How can discrepancies between NMR and computational modeling (DFT) data for halogenated phenylacetates be reconciled?

- Methodological Answer :

- NMR Analysis : Record and NMR in CDCl₃. Assign peaks using COSY and NOESY (e.g., fluorine-induced deshielding at δ 7.2–7.5 ppm).

- DFT Modeling : Optimize geometry at B3LYP/6-311+G(d,p) level. Compare calculated chemical shifts (GIAO method) with experimental data.

- Resolution : If discrepancies persist (e.g., in dihedral angles), re-evaluate solvent effects or consider dynamic averaging in solution .

Q. What mechanistic insights explain unexpected byproducts during esterification of 2,3-dibromo-5-fluorophenylacetic acid?

- Methodological Answer :

- Byproduct Identification : Use GC-MS and HRMS to detect intermediates (e.g., acid-catalyzed bromine migration or demethylation).

- Kinetic Studies : Perform time-resolved in situ FTIR to track ester carbonyl formation (1730–1750 cm⁻¹).

- Mitigation : Introduce protecting groups (e.g., TMS for hydroxyls) or switch to milder catalysts (DMAP instead of H₂SO₄) .

Data Contradiction Analysis

Q. How to address conflicting HPLC purity results vs. NMR integration for this compound?

- Methodological Answer :

- HPLC Conditions : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 µm), 1.0 mL/min flow, 254 nm detection. Mobile phase: 60% acetonitrile/40% water.

- NMR Quantification : Integrate ester methyl protons (δ 3.7–3.9 ppm) relative to an internal standard (e.g., 1,3,5-trimethoxybenzene).

- Root Cause : HPLC may fail to separate stereoisomers or degradation products. Confirm with LC-MS/MS or 2D NMR (HSQC/HMBC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。